molecular formula C20H18ClF6N3O B15007628 2-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide

2-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide

Cat. No.: B15007628
M. Wt: 465.8 g/mol
InChI Key: XKDMDKUZJRMUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide is a complex organic compound with a unique structure that includes a benzamide core, a piperidine ring, and multiple fluorine atoms

Preparation Methods

The synthesis of 2-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the pyridine moiety: The pyridine ring is introduced via a nucleophilic substitution reaction.

    Attachment of the hexafluoroisopropanol group: This step involves the reaction of hexafluoroisopropanol with the piperidine derivative.

    Formation of the benzamide core: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride to form the desired benzamide compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and pyridine moieties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

2-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Due to its unique structure, the compound is explored for use in the development of advanced materials, such as fluorinated polymers and coatings.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor of specific biological pathways.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide can be compared with other similar compounds, such as:

    2-chloro-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)benzamide: This compound has a similar structure but with a hydroxy group instead of a piperidine ring.

    2-chloro-1,1,1,3,3,3-hexafluoropropane: This compound lacks the benzamide and pyridine moieties, making it less complex.

    1,1,1,3,3,3-hexafluoro-2-propanol: This compound is a simpler fluorinated alcohol without the benzamide and pyridine components.

The uniqueness of this compound lies in its combination of multiple functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H18ClF6N3O

Molecular Weight

465.8 g/mol

IUPAC Name

2-chloro-N-[1,1,1,3,3,3-hexafluoro-2-(2-pyridin-3-ylpiperidin-1-yl)propan-2-yl]benzamide

InChI

InChI=1S/C20H18ClF6N3O/c21-15-8-2-1-7-14(15)17(31)29-18(19(22,23)24,20(25,26)27)30-11-4-3-9-16(30)13-6-5-10-28-12-13/h1-2,5-8,10,12,16H,3-4,9,11H2,(H,29,31)

InChI Key

XKDMDKUZJRMUPB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.